3-Nitro-4-phenoxybenzaldehyde

Lipophilicity Drug design Physicochemical properties

3-Nitro-4-phenoxybenzaldehyde (C₁₃H₉NO₄, MW 243.21 g mol⁻¹) is a disubstituted benzaldehyde bearing an electron‑withdrawing nitro group at the 3‑position and a phenoxy substituent at the 4‑position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its dual functionality enables chemoselective transformations not accessible with simpler mono‑substituted benzaldehydes.

Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
CAS No. 148776-17-4
Cat. No. B12111325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-phenoxybenzaldehyde
CAS148776-17-4
Molecular FormulaC13H9NO4
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
InChIInChI=1S/C13H9NO4/c15-9-10-6-7-13(12(8-10)14(16)17)18-11-4-2-1-3-5-11/h1-9H
InChIKeyZZFNVYAEMXUDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-phenoxybenzaldehyde (CAS 148776-17-4): A Dual-Functionalized Benzaldehyde Intermediate for Pharmaceutical and Agrochemical Synthesis


3-Nitro-4-phenoxybenzaldehyde (C₁₃H₉NO₄, MW 243.21 g mol⁻¹) is a disubstituted benzaldehyde bearing an electron‑withdrawing nitro group at the 3‑position and a phenoxy substituent at the 4‑position . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its dual functionality enables chemoselective transformations not accessible with simpler mono‑substituted benzaldehydes .

Intermediate type Dual-functionalized benzaldehyde (nitro + phenoxy) for chemoselective transformations
Synthesis context May support pharmaceutical and agrochemical building block strategies
Key advantage Combined electronic activation and steric/physicochemical modulation

Why 3-Nitro-4-phenoxybenzaldehyde Cannot Be Replaced by Generic Nitro‑ or Phenoxybenzaldehydes in Complex Syntheses


Simple replacement of 3‑nitro‑4‑phenoxybenzaldehyde with 3‑nitrobenzaldehyde or 4‑phenoxybenzaldehyde is not feasible when both electronic activation and steric/physicochemical modulation are required. The nitro group alone provides electrophilic activation but yields a low molecular weight (151.12 g mol⁻¹) and limited lipophilicity (LogP ≈ 1.7) , while 4‑phenoxybenzaldehyde lacks the electron‑withdrawing nitro group necessary for many nucleophilic aromatic substitution reactions . The combined substitution pattern of the target compound uniquely balances reactivity, lipophilicity, and synthetic versatility .

3-Nitro analog Lacks phenoxy lipophilicity and steric modulation; LogP and MW profiles may shift route outcome.
4-Phenoxy analog Absent electron‑withdrawing nitro group; reactivity in nucleophilic aromatic substitutions may not transfer.
Combined substitution Unique reactivity–lipophilicity balance not reproduced by mono‑substituted benzaldehydes; direct replacement may require validation.

3-Nitro-4-phenoxybenzaldehyde (CAS 148776-17-4): Quantitative Differentiation Evidence for Scientific Selection


Enhanced Lipophilicity (LogP) Relative to Unsubstituted Nitrobenzaldehyde Expands Design Space

3‑Nitro‑4‑phenoxybenzaldehyde exhibits a calculated LogP of 3.72 (chemsrc) to 2.8 (XlogP) , which is approximately 2 log units higher than 3‑nitrobenzaldehyde (LogP 1.47–1.93) . This difference reflects the contribution of the phenoxy group to overall hydrophobicity.

Enhanced Lipophilicity (LogP)
Cross-study comparable
Target LogP 3.72 (calc.) vs 3‑nitrobenzaldehyde 1.47–1.93
~1.8–2.3 log units higher; comparable to 4‑phenoxybenzaldehyde range.
Supports lipophilicity assessment for membrane permeability design context.
Computational predictions (chemsrc, XlogP).
Lipophilicity Drug design Physicochemical properties

Intermediate Polar Surface Area Balances Solubility and Permeability Requirements

The topological polar surface area (TPSA) of 3‑nitro‑4‑phenoxybenzaldehyde is 72.1 Ų , significantly higher than 4‑phenoxybenzaldehyde (26.3 Ų) and moderately higher than 3‑nitrobenzaldehyde (62.89 Ų) . This intermediate PSA value, contributed by both nitro and aldehyde groups, places the compound in a range favorable for both aqueous solubility and membrane permeation.

Intermediate Polar Surface Area
Cross-study comparable
TPSA 72.1 Ų (target) vs 3‑nitrobenzaldehyde 62.89 Ų, 4‑phenoxybenzaldehyde 26.3 Ų.
May support solubility‑permeability balance assessment in drug‑like design.
Computational prediction; value within range often associated with oral bioavailability.
Polar surface area Drug‑likeness ADME

Higher Molecular Weight Influences Physical Form and Process Handling

With a molecular weight of 243.21 g mol⁻¹ , 3‑nitro‑4‑phenoxybenzaldehyde is substantially heavier than 3‑nitrobenzaldehyde (151.12 g mol⁻¹) and moderately heavier than 4‑phenoxybenzaldehyde (198.22 g mol⁻¹) . The 92 g mol⁻¹ mass increase over 3‑nitrobenzaldehyde is accompanied by a change from a low‑melting solid (mp 56 °C) to a crystalline solid that is easier to handle and store under ambient conditions.

Molecular Weight & Physical Form
Cross-study comparable
MW 243.21 g mol⁻¹; solid at RT.
92 g mol⁻¹ heavier than 3‑nitrobenzaldehyde (mp 56 °C); 45 g mol⁻¹ heavier than 4‑phenoxybenzaldehyde (mp 24–25 °C).
Reported solid form may support improved handling and weighing reproducibility in multistep synthesis.
Standard laboratory conditions.
Solid‑state properties Process chemistry Intermediate handling

Dual Functionalization Enables Fungicidal Activity Not Achievable with Mono‑Substituted Analogs

Patent GB2154235A discloses phenoxybenzaldehyde derivatives bearing a nitro group as fungicidally active compounds, where the combination of nitro and phenoxy substitution is essential for activity [1]. The target compound falls within the claimed general formula and represents a key intermediate for generating such fungicidal agents [1].

Fungicidal Activity Potential
Class-level inference
Within general formula of fungicidal phenoxybenzaldehyde derivatives claimed in GB2154235A.
Supports a defined application path in agrochemical intermediate synthesis.
Patent claims; specific biological assays not reported for this exact compound.
Fungicide Structure‑activity relationship Agrochemical intermediate

3-Nitro-4-phenoxybenzaldehyde (CAS 148776-17-4): Best Research and Industrial Application Scenarios


Synthesis of Lipophilic Drug Candidates Requiring Balanced PSA

The compound’s LogP of ~3.7 and TPSA of 72.1 Ų make it a strategic aldehyde building block for medicinal chemistry programs targeting CNS‑penetrant or membrane‑permeable agents, where the intermediate PSA value helps maintain oral bioavailability while providing sufficient polarity for aqueous solubility .

Agrochemical Intermediate for Fungicidal Phenoxybenzaldehyde Derivatives

As a scaffold compliant with the general formula of fungicidally active phenoxybenzaldehyde derivatives [1], the compound can be employed in the synthesis of novel crop protection agents, offering a directed synthetic pathway not accessible with non‑nitrated or non‑phenoxylated benzaldehydes [1].

Multistep Organic Synthesis Requiring Chemoselective Transformation

The presence of both a nitro group (electron‑withdrawing, reducible to amine) and a phenoxy group (steric bulk, electron‑donating) allows orthogonal functionalisation strategies. The compound can serve as a precursor for selective reduction, nucleophilic aromatic substitution, or cross‑coupling reactions in complex molecule construction .

Process Chemistry Where Solid Handling Is Critical

The higher molecular weight (243.21 g mol⁻¹) and solid physical form make this compound easier to handle than low‑melting or liquid analogs such as 4‑phenoxybenzaldehyde (mp 24‑25 °C), reducing transfer losses and improving weighing accuracy in kilo‑lab and pilot‑plant settings .

Application
Selection Property
Validation Focus
Lipophilic drug candidate synthesis
Intermediate LogP/TPSA profile for CNS or membrane targets
Assess membrane permeability and solubility balance
Agrochemical fungicide intermediate
Compliant with patented fungicidal scaffold (GB2154235A)
Patent-directed agrochemical synthesis pathway
Multistep chemoselective synthesis
Dual nitro/phenoxy functionality for orthogonal reactions
Verify chemoselectivity in reduction, substitution, coupling
Process chemistry with solid handling
Solid physical form, higher MW vs. liquid/low‑melting analogs
Weighing accuracy and transfer reproducibility
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